1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H20N4/c1-3-15-11(8-10(2)13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3 |
InChI Key |
DHSCJLUFPXETDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with piperazine under nucleophilic substitution conditions. The reaction is often catalyzed by acids to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors, it helps inhibit the enzyme’s activity, thereby regulating blood glucose levels in diabetic patients .
Comparison with Similar Compounds
Pyrazole-Piperazine Hybrids
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl ():
- Structural Difference : Replaces the ethyl group at N1 of the pyrazole with a phenyl group.
- Activity : Synthesized as part of anti-mycobacterial agents, highlighting the importance of aromatic substituents (phenyl) for targeting microbial enzymes. Lower steric bulk compared to the ethyl group may enhance binding .
- 1-((N1-Substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine ():
Piperazine Derivatives with Varied Substituents
- 1-(4-Methylphenyl)piperazine and 1-(4-Chlorophenyl)piperazine ():
- Cyclizine (1-Benzhydryl-4-methylpiperazine) ():
Pharmacological Activity Comparison
Physicochemical Properties
- Melting Points and Solubility :
- Piperazine derivatives with aromatic substituents (e.g., 4-fluorophenyl, 2-chlorophenyl) exhibit higher melting points (79–92°C) due to enhanced crystallinity from halogen bonding .
- The ethyl group in this compound likely reduces melting point compared to phenyl analogs, improving solubility in organic solvents.
- pKa Values :
Research Implications
Compared to nitroimidazole-triazole hybrids (), this compound lacks redox-active groups, suggesting a different mechanism (e.g., enzyme inhibition vs. DNA damage). Further SAR studies could explore halogenation or bulkier substituents to enhance affinity, as seen in tubulin modulators () .
Biological Activity
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a compound of interest due to its potential biological activities. This piperazine derivative, characterized by the presence of a pyrazole moiety, has been studied for various pharmacological effects, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a pyrazole group, which is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that piperazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. A comparative analysis of piperazine derivatives indicated that modifications on the piperazine ring significantly affect their antibacterial efficacy.
Table 1: Antibacterial Activity of Related Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | S. aureus | 0.0195 mg/mL |
| 1-Ethyl-3-methyl-pyrazol derivative | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
The compound's effectiveness against E. coli and S. aureus suggests a promising avenue for developing new antibacterial agents.
Antifungal Activity
Similar to its antibacterial effects, the antifungal activity of piperazine derivatives has been explored extensively. The compound demonstrated notable antifungal properties against Candida albicans and other fungal strains.
Table 2: Antifungal Activity of Piperazine Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 3.125 mg/mL |
| Compound D | P. aeruginosa | 100 mg/mL |
| 1-Ethyl-3-methyl-pyrazol derivative | C. albicans, others | Variable MIC values |
The variability in MIC values underscores the influence of structural modifications on antifungal potency.
Case Studies
A notable case study involved synthesizing and testing various piperazine derivatives for their biological activities. One study reported that certain substitutions on the piperazine ring enhanced both antibacterial and antifungal activities significantly compared to their parent compounds.
In another investigation, researchers evaluated the cytotoxic effects of these compounds on cancer cell lines, revealing that some derivatives exhibited selective toxicity towards malignant cells while sparing normal cells.
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity. The pyrazole moiety may play a critical role in these interactions due to its electron-rich nature, enhancing binding affinity.
Q & A
Q. What are common synthetic routes for 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves alkylation of a pyrazole precursor with a piperazine derivative. For example, in analogous compounds, propargyl bromide is reacted with 1-(2-fluorobenzyl)piperazine in DMF using K₂CO₃ as a base, followed by chromatographic purification . Key intermediates are characterized via NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm regiochemistry and stereochemistry .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and proton/carbon environments. X-ray crystallography is used for absolute configuration determination, as demonstrated in pyrazole-piperazine hybrids . Infrared (IR) spectroscopy can identify functional groups like C-N stretches in the piperazine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of pyrazole-piperazine hybrids?
- Methodological Answer : Optimization involves solvent selection (e.g., DMF for polar intermediates), base choice (K₂CO₃ vs. NaH), and temperature control. For instance, room-temperature stirring with CuSO₄·5H₂O and sodium ascorbate in click chemistry reactions minimizes side products . Kinetic studies via TLC monitoring ensure reaction completion before workup .
Q. What strategies resolve contradictions in pharmacological activity data for structurally similar piperazine derivatives?
- Methodological Answer : Contradictions arise from differences in assay conditions (e.g., cell lines, dosage). Meta-analysis of IC₅₀ values across studies, combined with molecular docking (e.g., using AutoDock Vina), can identify critical binding interactions. For example, substituents on the pyrazole ring may alter affinity for serotonin receptors, requiring comparative docking against crystal structures of target proteins .
Q. How do crystallographic refinement tools like SHELX improve structural accuracy in piperazine-based compounds?
- Methodological Answer : SHELXL refines small-molecule structures by optimizing anisotropic displacement parameters and validating hydrogen bonding networks. For twinned crystals, SHELXD and SHELXE resolve phase ambiguities via dual-space algorithms, critical for compounds with flexible piperazine moieties . Validation tools in PLATON (e.g., ADDSYM) detect missed symmetry in dense piperazine packings .
Experimental Design & Data Analysis
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, a high Csp³ fraction (calculated via molecular descriptors) correlates with improved solubility, while TPSA values >60 Ų suggest low oral bioavailability . MD simulations (e.g., GROMACS) assess conformational stability of the piperazine ring in aqueous environments .
Q. How are regioselectivity challenges addressed during pyrazole functionalization?
- Methodological Answer : Regioselectivity in pyrazole alkylation is controlled by steric and electronic factors. DFT calculations (e.g., Gaussian09) model charge distribution to predict preferential substitution at the N1 position. Experimental validation via NOESY NMR confirms spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
